Sulfoxone can be derived from sulfoxides through further oxidation processes. It is classified under the broader category of organosulfur compounds, which includes sulfides, sulfoxides, and sulfones. The systematic name for sulfoxone is 2-hydroxy-1,1-dioxo-2,3-dihydro-1H-isoindole-1-sulfonamide, reflecting its structural features.
The synthesis of sulfoxone can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, when using palladium catalysts, reaction temperatures may range from 50 °C to 100 °C depending on the substrates involved and desired reaction rates .
Sulfoxone features a distinctive molecular structure characterized by:
This configuration imparts unique chemical reactivity and solubility characteristics.
The molecular formula for sulfoxone is C₆H₇NO₄S, with a molecular weight of approximately 195.19 g/mol. The compound exhibits polar characteristics due to the presence of both hydroxyl and sulfonyl groups.
Sulfoxone participates in various chemical reactions typical for organosulfur compounds:
The reactivity of sulfoxone is influenced by its functional groups; thus, reaction conditions such as pH, temperature, and solvent choice play crucial roles in determining the outcome of these reactions .
Sulfoxone's mechanism of action primarily involves its role as an electrophile in organic reactions. The sulfonyl group can stabilize negative charges during nucleophilic attacks, facilitating various transformations in synthetic chemistry.
Kinetic studies indicate that reactions involving sulfoxone often follow second-order kinetics due to its dual reactive sites (sulfonyl and hydroxyl) interacting with nucleophiles .
Relevant analyses such as thermogravimetric analysis have shown that sulfoxone maintains integrity at elevated temperatures up to approximately 250 °C before significant decomposition occurs .
Sulfoxone has several applications across various scientific domains:
Sulfoxone (also known as aldesulfone sodium or diasone sodium) emerged as a significant chemotherapeutic agent in the late 1940s. It was first introduced in Japan in 1948 as a water-soluble sulfone derivative for the treatment of leprosy (Hansen’s disease). The drug gained broader recognition through the work of Ernest Muir, a prominent leprologist serving as superintendent of the Chacachacare Leprosarium in Trinidad. Muir spearheaded its introduction to Western medicine, advocating for its clinical utility in an era when therapeutic options for leprosy remained severely limited. Sulfoxone sodium represented an advancement over earlier insoluble sulfones by offering improved bioavailability and manageable administration protocols. Its development marked a critical step forward in the chemotherapeutic management of Mycobacterium leprae infections during the mid-20th century [1] [3].
Sulfoxone belongs to the organic compound class known as benzenesulfonyl compounds, characterized by aromatic rings bearing sulfonyl functional groups. Its systematic IUPAC name is disodium [(4-{4-[(sulfinatomethyl)amino]benzenesulfonyl}phenyl)amino]methanesulfinate, reflecting its dipolar ionic structure. The drug is commonly designated in pharmacological contexts as aldesulfone sodium, emphasizing its status as the sodium salt form, which enhances aqueous solubility. Its molecular formula is C~14~H~14~N~2~Na~2~O~6~S~3~, with a molar mass of 448.45 g/mol [3] [8]. Chemically, Sulfoxone features two aminomethanesulfinate groups linked via a diphenylsulfone bridge, creating a symmetrical structure. This configuration differentiates it from simpler sulfones like dapsone (4,4'-diaminodiphenylsulfone). The sodium salt formation occurs at the sulfinic acid groups, yielding the disodium sulfinate form that dominates under physiological conditions [3] [8].
Table 1: Key Chemical Identifiers and Properties of Sulfoxone Sodium
Property | Value |
---|---|
CAS Registry Number | 144-75-2 |
PubChem CID | 8954 |
Molecular Formula | C~14~H~14~N~2~Na~2~O~6~S~3~ |
Average Molecular Weight | 448.445 g/mol |
IUPAC Name | Disodium [(4-{4-[(sulfinatomethyl)amino]benzenesulfonyl}phenyl)amino]methanesulfinate |
SMILES Notation | [Na+].[Na+].[O-]S(=O)CNC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(NCS([O-])=O)C=C1 |
Solubility Characteristics | Water-soluble |
Sulfoxone occupies a distinct niche within the broader category of sulfur-containing therapeutics, specifically as a synthetic sulfone derivative. Sulfone-based drugs collectively represent approximately 3.4% of sulfur-containing FDA-approved pharmaceuticals, following sulfonamides (dominant) and thioethers. The structural hallmark of this class—the sulfonyl group (R-SO~2~-R')—confers unique electrochemical properties that influence biological interactions. Unlike simpler sulfones such as dapsone, Sulfoxone's bis-sulfinate structure enhances hydrophilicity, addressing key limitations of earlier lipophilic sulfones that exhibited poor aqueous solubility [7].
Functionally, Sulfoxone operates as a competitive inhibitor of bacterial dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. This mechanism parallels that of sulfonamide antibiotics but exploits the distinct electronic profile of the sulfone group to maintain activity against sulfonamide-resistant strains. Its historical significance lies in bridging the therapeutic gap between early sulfonamide antibiotics and modern multidrug regimens for leprosy. While largely superseded by more targeted therapies in contemporary medicine, Sulfoxone established critical proof-of-concept for structural optimization of sulfones to achieve enhanced pharmacokinetic properties. Specifically, its design demonstrated that modifying solubility profiles could expand the clinical utility of sulfone-based antimicrobials without compromising their core mechanism of action [3] [7].
Table 2: Comparative Analysis of Sulfone-Containing Therapeutics
Drug | Primary Indication | Molecular Distinctiveness | Historical/Therapeutic Role |
---|---|---|---|
Sulfoxone | Leprosy | Bis-sulfinate sodium salt; symmetrical diphenylsulfone | Early water-soluble sulfone for leprosy chemotherapy |
Dapsone | Leprosy/Pneumocystis | 4,4'-diaminodiphenylsulfone | Gold standard sulfone; lipophilic backbone |
Sotolone | Experimental | γ-hydroxy-β-oxo sulfone | Prototype for antioxidative sulfones |
Prevacid | Gastric ulcers | Benzimidazole sulfoxide (prodrug) | Proton-pump inhibitor; sulfur redox chemistry |
Sulfoxone's contribution extends beyond direct antimicrobial effects. It served as a chemical prototype for later sulfone derivatives exploring varied therapeutic applications, including anti-inflammatory and immunomodulatory domains. Nevertheless, its primary legacy remains anchored in antimycobacterial chemotherapy, where it helped establish the pharmacological validity of sulfones as backbone agents in leprosy management during the transitional post-antibiotic era [1] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7